Cas no 80994-53-2 ((6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[({1-[2-(sulfoamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid)

(6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[({1-[2-(sulfoamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid structure
80994-53-2 structure
Product Name:(6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[({1-[2-(sulfoamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
CAS 번호:80994-53-2
MF:C17H20N10O8S4
메가와트:620.662896156311
CID:1801931
PubChem ID:9571087
Update Time:2025-04-21

(6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[({1-[2-(sulfoamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid 화학적 및 물리적 성질

이름 및 식별자

    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino}-8-oxo-3-[({1-[2-(sulfoamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[[1-[2-(sulfoamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-(2-amino-4-thiazolyl)(methoxyimino)acetyl]amino]-8-oxo-3-[[[1-[2-(sulfoamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-, (6R,7R)-
    • SK&F-88070
    • 7-((2-Amino-4-thiazolyl)(methoxyimino)acetylamino)-3-(((1-(2-sulfaminoethyl)-1H-tetrazol-5-yl)thio)methyl)-3-cephem-4-carboxylic acid
    • Skf 88070
    • SK&F 88070
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-(((2-amino-4-thiazolyl)(methoxyimino)acetyl)amino)-8-oxo-3-(((1-(2-(sulfoamino)ethyl)-1H-tetrazol-5-yl)thio)methyl)-, (6R-(6alpha,7beta(Z)))-
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl)amino)-8-oxo-3-((1-(2-(sulfoamino)ethyl)tetrazol-5-yl)sulfanylmethyl)-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-aminothiazol-4-yl)-2-methoxyimino-acetyl]amino]-8-oxo-3-[[1-[2-(sulfoamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • CID 9571087
    • 80994-53-2
    • 인치: 1S/C17H20N10O8S4/c1-35-23-9(8-6-37-16(18)20-8)12(28)21-10-13(29)27-11(15(30)31)7(4-36-14(10)27)5-38-17-22-24-25-26(17)3-2-19-39(32,33)34/h6,10,14,19H,2-5H2,1H3,(H2,18,20)(H,21,28)(H,30,31)(H,32,33,34)/b23-9-/t10-,14-/m1/s1
    • InChIKey: ARWJIPOQKKRGCN-UPRLUYEASA-N
    • 미소: S1CC(CSC2=NN=NN2CCNS(=O)(=O)O)=C(C(=O)O)N2C([C@H]([C@@H]12)NC(/C(/C1=CSC(N)=N1)=N\OC)=O)=O

계산된 속성

  • 정밀분자량: 620.03484233g/mol
  • 동위원소 질량: 620.03484233g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 5
  • 수소 결합 수용체 수량: 18
  • 중원자 수량: 39
  • 회전 가능한 화학 키 수량: 12
  • 복잡도: 1150
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 1
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): -1.4
  • 토폴로지 분자 극성 표면적: 344Ų
추천 공급업체
Beyond Pharmaceutical Co., Ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Jiangsu Kolod Food Ingredients Co.,ltd
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Jiangsu Kolod Food Ingredients Co.,ltd
SunaTech Inc.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
SunaTech Inc.
Shanghai Pearlk Chemicals Co., Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
대량
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
골드 회원
Audited Supplier 감사 대상 공급업체
중국 공급자
시약
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.